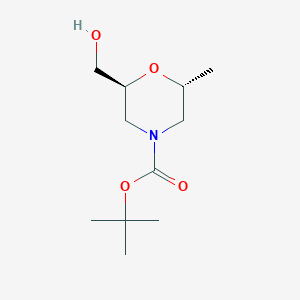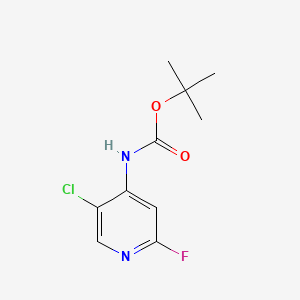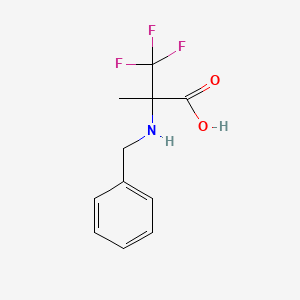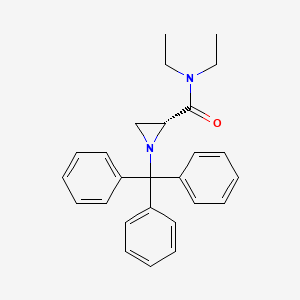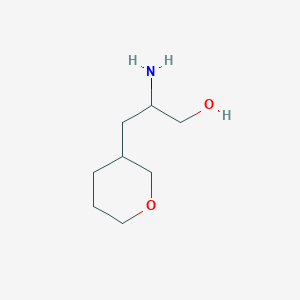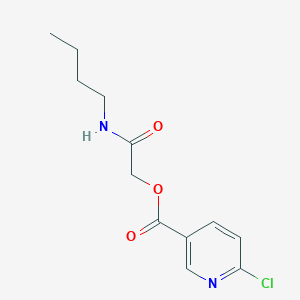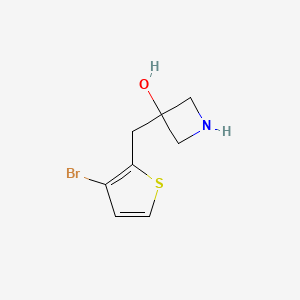
3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol is a heterocyclic compound that features an azetidine ring fused with a thiophene ring substituted with a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromothiophene-2-carbaldehyde and azetidine.
Formation of Intermediate: The intermediate is formed through a condensation reaction between 3-bromothiophene-2-carbaldehyde and azetidine under acidic conditions.
Final Product: The intermediate undergoes further functionalization to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with different nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted azetidin-3-ol derivatives.
Wissenschaftliche Forschungsanwendungen
3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Wirkmechanismus
The mechanism of action of 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
3-Vinylazetidin-3-ol: Similar in structure but with a vinyl group instead of a bromothiophene moiety.
3-Vinyloxetan-3-ol: Contains an oxetane ring instead of an azetidine ring.
Azetidine and Oxetane Derivatives: Various derivatives with different substituents on the azetidine or oxetane rings.
Uniqueness: 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C8H10BrNOS |
|---|---|
Molekulargewicht |
248.14 g/mol |
IUPAC-Name |
3-[(3-bromothiophen-2-yl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C8H10BrNOS/c9-6-1-2-12-7(6)3-8(11)4-10-5-8/h1-2,10-11H,3-5H2 |
InChI-Schlüssel |
ZBAXOKSNCBEZDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)(CC2=C(C=CS2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


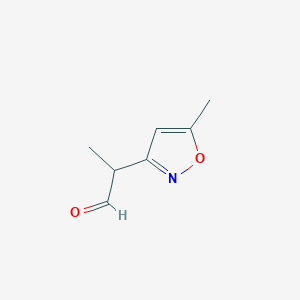
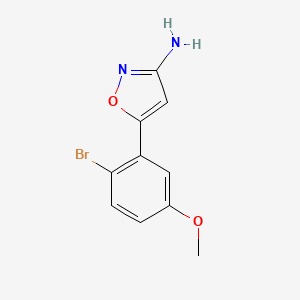
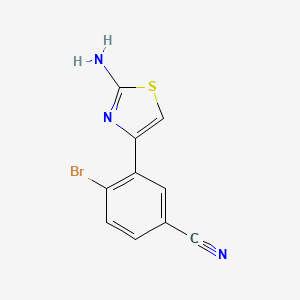
![2-[(2-Chlorophenyl)methyl]prop-2-enoic acid](/img/structure/B15314828.png)
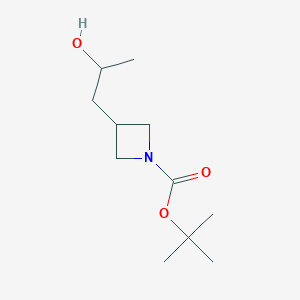
![6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B15314839.png)
